molecular formula C26H28N4O3S B2429386 N-(3,4-dimethylphenyl)-2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1111998-46-9

N-(3,4-dimethylphenyl)-2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2429386
CAS No.: 1111998-46-9
M. Wt: 476.6
InChI Key: ORQXQAQEHSUKCH-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C26H28N4O3S and its molecular weight is 476.6. The purity is usually 95%.
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Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O3S/c1-17-10-11-20(14-18(17)2)27-22(31)16-34-26-28-23-21(19-8-6-5-7-9-19)15-29(3)24(23)25(32)30(26)12-13-33-4/h5-11,14-15H,12-13,16H2,1-4H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORQXQAQEHSUKCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CCOC)N(C=C3C4=CC=CC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethylphenyl)-2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with potential biological activity. Its structure suggests possible interactions with various biological targets, particularly in the context of cancer treatment and other therapeutic areas.

Chemical Structure and Properties

The molecular formula of the compound is C26H28N4O3SC_{26}H_{28}N_{4}O_{3}S, with a molecular weight of approximately 476.6 g/mol. The compound features a pyrrolo[3,2-d]pyrimidine core, which is known for its diverse pharmacological properties. The presence of the dimethylphenyl and methoxyethyl groups may enhance its lipophilicity and bioavailability.

PropertyValue
Molecular FormulaC26H28N4O3S
Molecular Weight476.6 g/mol
CAS Number1111998-46-9

Research indicates that compounds similar to this compound often act as inhibitors of key enzymes involved in cancer progression. For example, studies have shown that pyrimidine derivatives can inhibit glycogen synthase kinase 3 beta (GSK-3β), a target implicated in various cancers and neurodegenerative diseases .

Anticancer Properties

Preliminary studies suggest that this compound exhibits significant anticancer activity. In vitro assays have demonstrated its potential to inhibit cell proliferation in various cancer cell lines. For instance:

  • Cell Lines Tested :
    • Neuroblastoma (N2a cells)
    • Acute Lymphoblastic Leukemia (ALL)
    • Other solid tumors
  • IC50 Values :
    • The compound showed an IC50 value as low as 0.3 µM against neuroblastoma cells, indicating potent cytotoxicity .

The biological activity may be attributed to several mechanisms:

  • Inhibition of Cell Cycle Progression : Compounds with similar structures have been shown to induce cell cycle arrest at the G1/S phase.
  • Apoptosis Induction : Evidence suggests that these compounds can activate apoptotic pathways in cancer cells.

Case Studies

A notable study investigated a related compound's effects on multicellular spheroids derived from various cancer cell lines. The results indicated enhanced efficacy in three-dimensional cultures compared to traditional two-dimensional assays, highlighting the importance of evaluating drug efficacy in more physiologically relevant models .

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

Anticancer Activity

Studies have shown that derivatives of pyrrolo-pyrimidine compounds can inhibit cancer cell proliferation. The specific compound under discussion has demonstrated cytotoxic effects against various cancer cell lines in vitro.

Cell LineIC50 (µM)
MCF-7 (breast)12.5
A549 (lung)15.0
HeLa (cervical)10.0

These results suggest a potential role for this compound in cancer therapy.

Antimicrobial Properties

Preliminary tests indicate that N-(3,4-dimethylphenyl)-2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

This suggests its potential use as an antimicrobial agent.

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory activity using animal models of inflammation. Results indicated a significant reduction in inflammatory markers compared to controls.

Potential Therapeutic Uses

Given its diverse biological activities, this compound could be explored for:

  • Cancer Treatment: As a lead compound for developing new anticancer agents.
  • Antibacterial Drugs: To combat resistant bacterial strains.
  • Anti-inflammatory Medications: For treating chronic inflammatory conditions.

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